3-(Hydroxymethyl)phenyl 3-methylbutanoate
Description
3-(Hydroxymethyl)phenyl 3-methylbutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Properties
IUPAC Name |
[3-(hydroxymethyl)phenyl] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)6-12(14)15-11-5-3-4-10(7-11)8-13/h3-5,7,9,13H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXFLILWEHBVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)phenyl 3-methylbutanoate typically involves esterification reactions. One common method is the reaction between 3-(Hydroxymethyl)phenol and 3-methylbutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)phenyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-(Carboxymethyl)phenyl 3-methylbutanoate.
Reduction: 3-(Hydroxymethyl)phenyl 3-methylbutanol.
Substitution: 3-(Hydroxymethyl)-4-nitrophenyl 3-methylbutanoate (nitration product).
Scientific Research Applications
3-(Hydroxymethyl)phenyl 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)phenyl 3-methylbutanoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active phenolic component, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)phenyl acetate
- 3-(Hydroxymethyl)phenyl propanoate
- 3-(Hydroxymethyl)phenyl butanoate
Uniqueness
3-(Hydroxymethyl)phenyl 3-methylbutanoate is unique due to its specific ester linkage and the presence of a branched aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
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